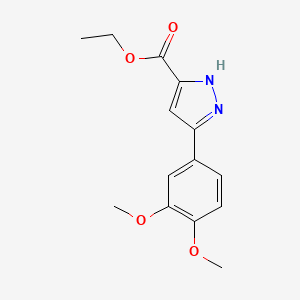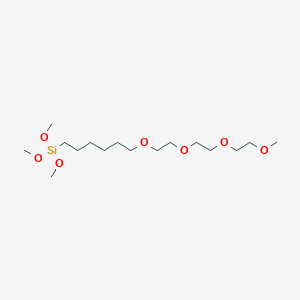
(6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane
Overview
Description
(6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane: is an organosilane compound with the molecular formula C16H36O7Si. It is widely used in various fields due to its unique chemical structure and properties. This compound is known for its versatility and is commonly used in the production of polymers, coatings, and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane typically involves the reaction of hexyltrimethoxysilane with a series of ethylene glycol derivatives. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under optimized conditions to maximize yield and purity. The process may include distillation and purification steps to remove any impurities and ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilane groups hydrolyze to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as acids, bases, or metal salts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Functionalized Silanes: Formed through substitution reactions.
Scientific Research Applications
Chemistry: (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane is used as a coupling agent in the production of polymers, such as polydimethylsiloxane (PDMS) and polyurethane (PU). It enhances the adhesion between organic and inorganic materials.
Biology and Medicine: This compound is used in biomedical research due to its biocompatibility. It is employed in the development of drug delivery systems and as a surface modifier for medical devices.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It improves the durability and performance of these materials.
Mechanism of Action
The mechanism of action of (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane involves its ability to form strong covalent bonds with other molecules. This property makes it an effective coupling agent and surface modifier. The compound interacts with various molecular targets, including proteins and polymers, to enhance their properties and performance.
Comparison with Similar Compounds
- (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)triethoxysilane
- (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane
Uniqueness: this compound is unique due to its specific combination of ethylene glycol derivatives and trimethoxysilane groups. This structure provides it with enhanced solubility, reactivity, and versatility compared to other similar compounds.
Properties
IUPAC Name |
trimethoxy-[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]hexyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O7Si/c1-17-10-11-22-14-15-23-13-12-21-9-7-5-6-8-16-24(18-2,19-3)20-4/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEWXSBOLAFSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


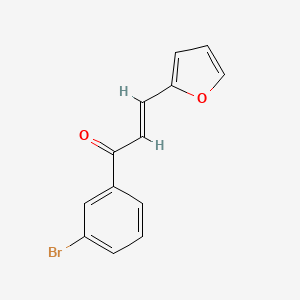
![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B6338606.png)
![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B6338610.png)
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)
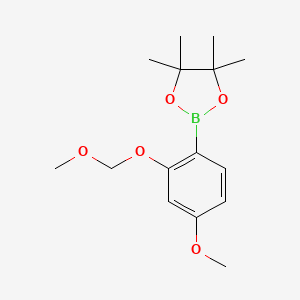
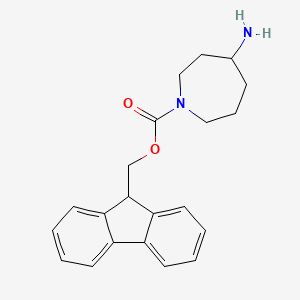
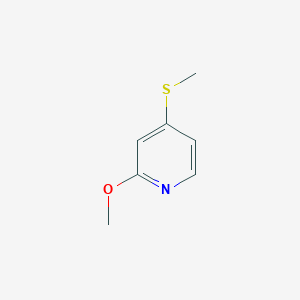
![(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/structure/B6338649.png)
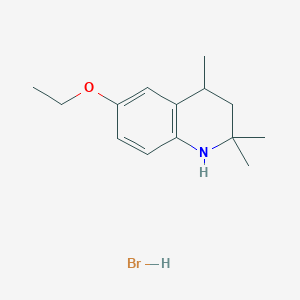
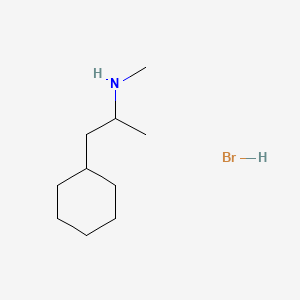
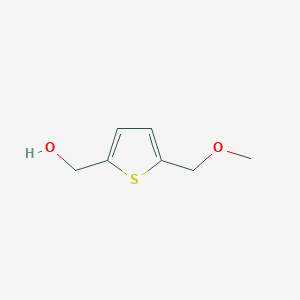
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)
![7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine](/img/structure/B6338674.png)
